molecular formula C17H18N6S B10944490 9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10944490
M. Wt: 338.4 g/mol
InChI Key: HKTAQXFSHRRFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines multiple heterocyclic rings, including pyrazole, triazole, and benzothiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and benzothiophene rings. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H18N6S

Molecular Weight

338.4 g/mol

IUPAC Name

13-ethyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C17H18N6S/c1-3-10-4-5-11-13(8-10)24-17-14(11)16-19-15(21-23(16)9-18-17)12-6-7-22(2)20-12/h6-7,9-10H,3-5,8H2,1-2H3

InChI Key

HKTAQXFSHRRFPC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.